molecular formula C20H17FN2O B4600541 N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA

N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA

Cat. No.: B4600541
M. Wt: 320.4 g/mol
InChI Key: HMOQKAWRGHIKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzhydryl group and a 3-fluorophenyl group attached to the urea moiety

Scientific Research Applications

N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA typically involves the reaction of benzhydrylamine with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzhydrylamine+3-Fluorophenyl isocyanateN-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA\text{Benzhydrylamine} + \text{3-Fluorophenyl isocyanate} \rightarrow \text{N-BENZHYDRYL-N'-(3-FLUOROPHENYL)UREA} Benzhydrylamine+3-Fluorophenyl isocyanate→N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Mechanism of Action

The mechanism of action of N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZHYDRYL-N’-(3-CHLOROPHENYL)UREA
  • N-BENZHYDRYL-N’-(4-FLUOROPHENYL)UREA
  • N-BENZHYDRYL-N’-(3,4-DICHLOROPHENYL)UREA

Uniqueness

N-BENZHYDRYL-N’-(3-FLUOROPHENYL)UREA is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzhydryl-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O/c21-17-12-7-13-18(14-17)22-20(24)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQKAWRGHIKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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